

# An In-depth Technical Guide to the BRPF Family of Proteins

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The Bromodomain and PHD Finger-containing (BRPF) family of proteins, comprising BRPF1, BRPF2, and BRPF3, are crucial epigenetic regulators that function as scaffolding proteins for histone acetyltransferase (HAT) complexes. Their involvement in critical cellular processes, including gene transcription, DNA replication, and embryonic development, has positioned them as attractive targets for therapeutic intervention in various diseases, particularly cancer. This guide provides a comprehensive overview of the BRPF family, including their structure, function, and involvement in signaling pathways, along with detailed experimental protocols for their study.

## Core Concepts: Structure and Function

The BRPF proteins are characterized by a conserved domain architecture that includes:

- Two Plant Homeodomain (PHD) fingers and a Zinc Knuckle (PZP domain): This N-terminal domain is involved in recognizing unmodified histone H3 tails and interacting with DNA.[\[1\]](#)[\[2\]](#)
- A Bromodomain (BRD): This domain specifically recognizes and binds to acetylated lysine residues on histone tails, thereby "reading" the epigenetic code.[\[1\]](#)[\[3\]](#)
- A Pro-Trp-Trp-Pro (PWWP) domain: Located at the C-terminus, this domain is responsible for recognizing methylated lysine residues on histones, particularly H3K36me3, and is crucial

for the association of BRPF1 with condensed chromatin.[\[2\]](#)[\[4\]](#)

These multidomain proteins act as essential scaffolds, bringing together catalytic HAT enzymes and other regulatory subunits to form functional complexes. BRPF1 is a key component of the MOZ (monocytic leukemia zinc finger, also known as KAT6A) and MORF (MOZ-related factor, also known as KAT6B) HAT complexes.[\[2\]](#)[\[5\]](#) In contrast, BRPF2 and BRPF3 are primarily associated with the HBO1 (HAT bound to ORC1, also known as KAT7) HAT complex.[\[6\]](#)[\[7\]](#) By orchestrating the assembly of these complexes, BRPF proteins play a pivotal role in modulating the acetylation of specific histone residues, thereby influencing chromatin structure and gene expression.

## Quantitative Data: Bromodomain Binding Affinities

The affinity of the BRPF bromodomains for specific acetylated histone marks is a key determinant of their biological function. Isothermal titration calorimetry (ITC) is a widely used technique to quantify these interactions by measuring the heat changes that occur upon binding. The dissociation constant ( $K_d$ ) is a measure of binding affinity, with lower values indicating stronger binding.

| BRPF1 Bromodomain Ligand | Dissociation Constant ( $K_d$ ) in $\mu\text{M}$ |
|--------------------------|--|
| H2AK5ac                  | $48.5 \pm 1.5$                                   |
| H4K12ac                  | $86.5 \pm 9.1$                                   |
| H3K14ac                  | $626 \pm 27$                                     |
| H4K8ac                   | $697 \pm 57$                                     |
| H4K5ac                   | $1236 \pm 327$                                   |
| H4K5acK8ac               | $156 \pm 3$                                      |

| BRPF2 Bromodomain Ligand  | Dissociation Constant (Kd) in $\mu\text{M}$ |
|---------------------------|---|
| H4K5ac                    | $1.4 \pm 0.02$                              |
| H4K5acK12ac               | $1.4 \pm 0.02$                              |
| H4K8ac                    | Not specified                               |
| H4K5acK8ac                | $30.5 \pm 0.4$                              |
| H4Kac4 (tetra-acetylated) | $20.5 \pm 2.0$                              |
| H4K12ac                   | $55.2 \pm 4.0$                              |
| H2AK5ac                   | $165.2 \pm 15$                              |
| H3K14ac                   | $200.2 \pm 20$                              |

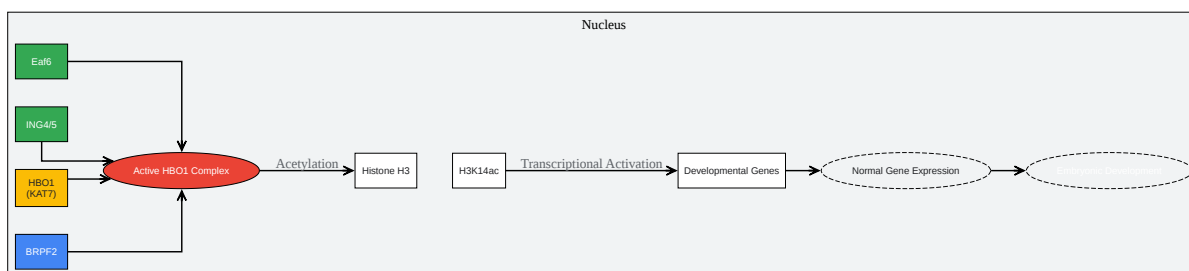
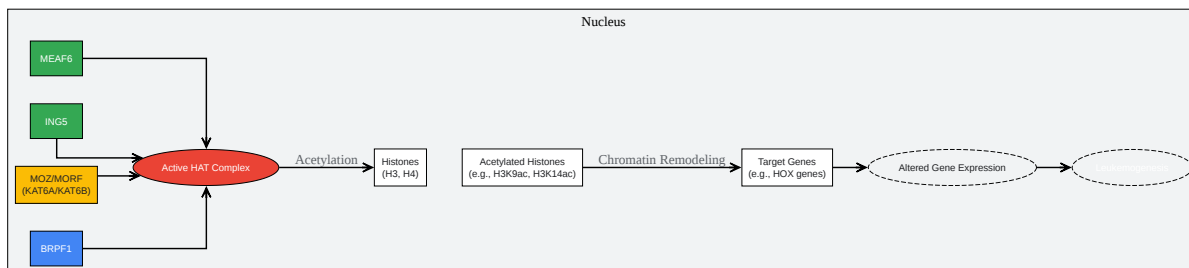
Note: Data for BRPF3 bromodomain binding affinities is limited in the reviewed literature, though it is reported to have a high affinity for H4K5ac and H4K5acK12ac.[8]

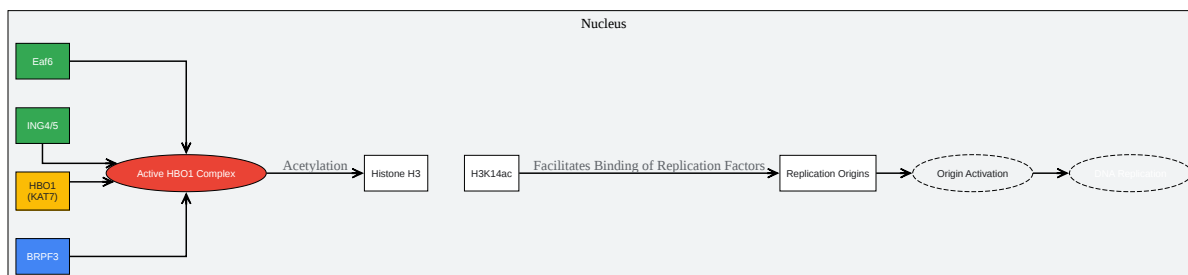
## Signaling Pathways and Biological Roles

The scaffolding function of BRPF proteins places them at the heart of several critical signaling pathways that regulate gene expression and cellular processes.

### BRPF1 in Transcriptional Regulation and Leukemia

BRPF1, as a core component of the MOZ/MORF HAT complexes, is integral to regulating the expression of genes involved in development and cell proliferation.[8][9] These complexes are known to acetylate multiple lysine residues on histones H3 and H4.[5] Dysregulation of BRPF1 and its associated HAT complexes has been strongly implicated in the development of acute myeloid leukemia (AML).[9][10] Chromosomal translocations involving the MOZ or MORF genes can lead to the formation of fusion proteins that aberrantly recruit the BRPF1-containing complexes, resulting in altered gene expression patterns that drive leukemogenesis.[5]





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